5-Chloro-2-(furan-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
362045-52-1 |
|---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2-(furan-2-yl)pyridine |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H |
InChI Key |
DOVQTQRQLQYENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Chloro 2 Furan 2 Yl Pyridine and Analogues
Established Synthetic Pathways for Substituted Pyridine (B92270) Ring Systems
The synthesis of the substituted pyridine core is a fundamental aspect of creating compounds like 5-Chloro-2-(furan-2-yl)pyridine. Chemists have developed a range of reliable methods, including multicomponent reactions and cycloaddition/condensation strategies, to construct this heterocyclic system.
Conventional Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net These reactions are advantageous for building complex molecules like substituted pyridines due to their atom economy and reduction in waste. researchgate.net The synthesis of pyridine derivatives through MCRs is a significant area of interest for organic chemists due to the prevalence of the pyridine motif in biologically active compounds. researchgate.netbohrium.com
Several named MCRs are employed for pyridine synthesis:
Hantzsch Pyridine Synthesis: This was one of the first MCRs described and typically involves a [2+2+1+1] approach. taylorfrancis.com It is a popular method for preparing pyridine derivatives. mdpi.com The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia, which initially forms a 1,4-dihydropyridine (B1200194) that is subsequently oxidized to the corresponding pyridine. mdpi.combaranlab.org
Guareschi-Thorpe Reaction: This is another established MCR for pyridine synthesis. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to the aromatic pyridine ring. acsgcipr.org
Kröhnke Pyridine Synthesis: This is also a recognized MCR for constructing the pyridine ring. acsgcipr.orgnih.gov
MCRs for pyridine synthesis can be categorized as three-component or four-component reactions and can be performed under metal-free or metal-catalyzed conditions. bohrium.com Metal-free approaches have utilized various conditions, including solvent-free reactions or the use of ionic liquids, to produce a range of pyridine derivatives in good yields. bohrium.com Metal-catalyzed MCRs have employed catalysts such as copper, zinc, and Mg/Al hydrotalcite, which can sometimes offer the benefit of catalyst recyclability. bohrium.com
| Multicomponent Reaction | Description | Key Features |
| Hantzsch Synthesis | Condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. mdpi.combaranlab.org | Initially forms a 1,4-dihydropyridine requiring subsequent oxidation. mdpi.comacsgcipr.org |
| Guareschi-Thorpe Reaction | An established MCR for pyridine ring formation. acsgcipr.org | Directly yields the aromatic pyridine. acsgcipr.org |
| Bohlmann-Rahtz Synthesis | A modification that directly produces the aromatic pyridine. acsgcipr.org | Avoids a separate oxidation step. acsgcipr.org |
| Kröhnke Synthesis | Utilizes pyridinium (B92312) salts for the synthesis of 2-aminopyridines. baranlab.orgnih.gov | A versatile method for pyridine construction. acsgcipr.org |
Cycloaddition and Condensation Strategies
Beyond MCRs, cycloaddition and condensation reactions represent fundamental strategies for constructing the pyridine ring. baranlab.orgstudylib.net These methods are often less commercially utilized than cyclocondensations but can provide access to pyridines that are difficult to prepare by other means. youtube.com
Condensation reactions are a widely used approach for creating a variety of functionalized pyridines. acsgcipr.org A simple strategy involves the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org To avoid a subsequent oxidation step, hydroxylamine (B1172632) can be used in place of ammonia. baranlab.org
Cycloaddition reactions , particularly [4+2] cycloadditions (Diels-Alder type reactions), offer a direct route to pyridine derivatives. baranlab.orgnih.gov This approach can involve the reaction of a 1-azadiene with an alkene or alkyne, followed by oxidation. baranlab.org Merged cycloaddition/cycloreversion processes with precursors like 1,4-oxazin-2-ones have proven to be a reliable method for preparing highly substituted pyridines. nih.gov These oxazinones are highly reactive and can undergo cycloaddition with alkynes to form an intermediate that then extrudes carbon dioxide to yield the pyridine ring. nih.gov However, cycloaddition strategies can sometimes result in isomeric mixtures. youtube.com
| Strategy | Description | Precursors | Advantages/Disadvantages |
| Condensation | Formation of the pyridine ring from dicarbonyl compounds. baranlab.org | 1,5-dicarbonyls, ammonia/hydroxylamine. baranlab.org | A straightforward and widely used method. acsgcipr.org |
| [4+2] Cycloaddition | Diels-Alder type reaction to form the heterocyclic ring. baranlab.orgnih.gov | 1-Azadienes and alkynes/alkenes; 1,4-oxazin-2-ones and alkynes. baranlab.orgnih.gov | Can produce highly substituted pyridines; may yield isomeric mixtures. youtube.comnih.gov |
Advanced Cross-Coupling Protocols for Constructing Pyridyl-Furan Linkages
The direct formation of the C-C bond between the pyridine and furan (B31954) rings in this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for creating aryl-heteroaryl and heteroaryl-heteroaryl linkages. libretexts.org
Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including pharmaceuticals and materials. libretexts.orgorganic-chemistry.org These reactions involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
For the synthesis of pyridyl-furan systems, a palladium catalyst facilitates the coupling of a suitably functionalized pyridine with a functionalized furan. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.orgyoutube.com
Suzuki-Miyaura Coupling for Aryl-Heteroaryl Bond Formation
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orglibretexts.org It is particularly effective for creating C(sp2)-C(sp2) bonds, which are present in biaryl and heteroaryl compounds. organic-chemistry.orgclaremont.edu
A plausible synthetic route to this compound via Suzuki-Miyaura coupling would involve the reaction between a furan-2-boronic acid derivative and 2,5-dichloropyridine (B42133), or alternatively, 5-chloro-2-halopyridine and a furan-organoboron reagent. The reactivity of the halide leaving group generally follows the order I > Br > OTf >> Cl. libretexts.org The reaction is typically carried out in the presence of a base. libretexts.org
The advantages of the Suzuki-Miyaura coupling include the use of organoboranes that are generally non-toxic and stable, and the reaction conditions are often mild. libretexts.org Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of nitrogen-containing heterocycles like pyridine. organic-chemistry.org
Illustrative Suzuki-Miyaura Coupling Reaction Parameters:
| Component | Example | Role |
| Palladium Catalyst | Pd(dppf)Cl2, Pd(OAc)2/Ligand acs.orgclaremont.edu | Catalyzes the C-C bond formation. |
| Organoboron Reagent | Furan-2-boronic acid | Source of the furan ring. |
| Organic Halide | 2,5-Dichloropyridine | Source of the chloropyridine ring. |
| Base | Na2CO3, K3PO4 | Activates the organoboron reagent. |
| Solvent | Toluene, Dioxane, Water | Provides the reaction medium. |
Stille Coupling for Furan-Pyridine Conjugation
The Stille coupling reaction is another powerful palladium-catalyzed method for forming carbon-carbon bonds. It involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is versatile and has been used in the synthesis of complex molecules containing pyridine rings. nih.gov
In the context of synthesizing this compound, a Stille coupling could be employed by reacting an organostannane derivative of furan, such as 2-(tributylstannyl)furan, with 2,5-dichloropyridine or a related halo-pyridine. The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
While organotin reagents are stable to air and moisture, a significant drawback is their high toxicity. wikipedia.org Nevertheless, the Stille reaction remains a valuable tool in organic synthesis due to its broad functional group tolerance and reliability.
| Reagent Type | Example | Function in Stille Coupling |
| Organotin Reagent | 2-(Tributylstannyl)furan | Transfers the furan group to palladium. |
| Organic Halide | 2,5-Dichloropyridine | Undergoes oxidative addition to the palladium catalyst. |
| Palladium Catalyst | Pd(PPh3)4 | Facilitates the catalytic cycle. |
Negishi Coupling for Heteroaryl-Heteroaryl System Construction
The Negishi cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between two heteroaromatic rings. wikipedia.orgyoutube.com This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For the synthesis of this compound, this typically involves the reaction of a furanylzinc reagent with 2,5-dichloropyridine or 5-chloro-2-halopyridine.
The Negishi coupling is noted for its high functional group tolerance, allowing for the presence of various substituents on both the furan and pyridine rings. orgsyn.orgorgsyn.org This method generally provides good to excellent yields and proceeds under mild reaction conditions. orgsyn.orgorganic-chemistry.org The choice of catalyst is crucial, with palladium complexes often showing higher yields and broader functional group compatibility compared to nickel catalysts. wikipedia.org For instance, a modified Negishi cross-coupling reaction has been successfully employed for the synthesis of 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines, highlighting its applicability to similar systems. organic-chemistry.org
Key features of the Negishi coupling for this application include:
High Yields and Mild Conditions: The reaction is known for its efficiency. orgsyn.orgorgsyn.org
Functional Group Tolerance: A wide range of functional groups can be present on the coupling partners. orgsyn.orgorgsyn.org
Catalyst Choice: Palladium catalysts, such as those with tri-tert-butylphosphane ligands, have proven effective. organic-chemistry.org
Table 1: Examples of Negishi Coupling for Heteroaryl Systems
| Organozinc Reagent | Halide Partner | Catalyst | Product | Reference |
| Furanylzinc chloride | 2,5-Dichloropyridine | Pd(PPh3)4 | This compound | orgsyn.org |
| 2-Pyridylzinc chloride | 2-Bromopyridine | Pd(tBu3P)2 | 2,2'-Bipyridine | organic-chemistry.org |
| o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh3)4 | 2,2'-Dimethylbiphenyl | wikipedia.org |
Oxidative C-H/C-H Cross-Coupling Reactions Involving Pyridines and Furans
A more atom-economical approach to forming the C-C bond between pyridine and furan rings is through oxidative C-H/C-H cross-coupling reactions. This method avoids the pre-functionalization required for traditional cross-coupling reactions by directly coupling a C-H bond on each heterocycle. researchgate.net Palladium catalysts are commonly employed, often in the presence of an oxidant such as molecular oxygen. researchgate.net
Research has shown that the direct C-H homocoupling of furans and thiophenes can be achieved with high regioselectivity at the C5 position. researchgate.net This strategy can be extended to the cross-coupling of pyridines and furans. The reaction conditions, including the choice of catalyst, oxidant, and solvent, are critical for achieving high yields and selectivity. While this method is highly efficient, challenges can arise from the inherent reactivity of the C-H bonds and the potential for homocoupling side reactions.
Direct Arylation Strategies for Pyridine Functionalization
Direct arylation represents a significant advancement in C-H functionalization, providing a straightforward route to connect aryl and heteroaryl rings. rsc.org In the context of synthesizing this compound, this would involve the direct coupling of a furan derivative with a 5-chloropyridine C-H bond or vice-versa.
Palladium-catalyzed direct heteroarylation of chloropyridines with various heteroarenes, including furans, has been demonstrated. researchgate.net These reactions often utilize an air-stable palladium catalyst and can proceed in moderate to high yields. researchgate.net The nature of the heteroaryl derivative significantly influences the reaction's success, with electron-rich furans generally being good coupling partners. researchgate.net The position of the chloro substituent on the pyridine ring has been observed to have a minor impact on the reaction yield. researchgate.net
Recent advancements have also explored the use of palladium cluster catalysts for the direct C-H α-arylation of benzo[b]furans, suggesting potential applicability to simpler furan systems. acs.org
Functionalization and Derivatization of Chloro-Substituted Pyridine Intermediates
Once the this compound core is synthesized, the chloro substituent serves as a versatile handle for further functionalization.
Nucleophilic Aromatic Substitution on Halogenated Pyridines
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction, particularly at the 2- and 4-positions, by stabilizing the anionic intermediate (Meisenheimer complex). vaia.comyoutube.com
A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to introduce new functional groups. youtube.com The reaction is typically carried out by heating the chloropyridine with the nucleophile, sometimes in the presence of a base. youtube.com This method is a common and effective way to create a library of derivatives from a single chlorinated precursor. For instance, the reaction of 2-chloropyridine (B119429) with an amine can lead to the corresponding amino-substituted pyridine. youtube.com
Table 2: Nucleophilic Aromatic Substitution on Chloropyridines
| Chloropyridine | Nucleophile | Product | Conditions | Reference |
| 2-Chloropyridine | Sodium methoxide | 2-Methoxypyridine | Heat | youtube.com |
| 4-Chloropyridine | Sodium methoxide | 4-Methoxypyridine | Heat | vaia.com |
| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | Heat | youtube.com |
Metal-Catalyzed Functional Group Transformations
The chloro group on the pyridine ring can also be transformed using various metal-catalyzed reactions. Transition metal complexes, particularly those of palladium and nickel, can catalyze cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. acs.org For example, cobalt-catalyzed cross-coupling reactions of chloropyridines with Grignard reagents have been shown to be effective. oup.com
These transformations allow for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from the initial this compound intermediate.
Modular Synthesis Approaches Utilizing Furan-Based Precursors
An alternative synthetic strategy involves building the pyridine ring onto a pre-existing furan-based precursor. This modular approach offers flexibility in the final structure by allowing for variation in the components used to construct the pyridine ring.
One such approach involves the conversion of furfural (B47365), a readily available biomass-derived compound, into pyridine derivatives. nih.gov This can be achieved through a series of transformations, including amination and cyclization reactions. For instance, furfural can be converted to piperidine (B6355638), which can then be aromatized to pyridine. nih.gov While this specific route may not directly yield the desired substitution pattern, it illustrates the principle of using furan-based building blocks for pyridine synthesis. More complex furan precursors can be designed to lead to the specific 5-chloro-2-substituted pyridine target.
Reactions Involving 5-(Chloromethyl)furfural Derivatives
The utilization of 5-(chloromethyl)furfural (CMF), a biomass-derived platform chemical, presents a valuable starting point for the synthesis of furan-containing compounds. CMF can be converted to acid chloride derivatives, such as 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), which serve as versatile intermediates. rsc.org The conversion of CMF and its derivatives into more complex molecules often involves reactions that build upon the existing furan ring. For instance, the synthesis of 5-acetoxymethyl- and 5-hydroxymethyl-2-vinylfuran has been achieved through multi-step sequences starting from precursors like 2-methylfuran (B129897) or furfuryl acetate (B1210297). nih.gov One route involves the bromination of the methyl group of 5-methyl-2-acetylfuran, followed by substitution with acetate and subsequent reduction and dehydration. nih.gov Another, more efficient route utilizes a Vilsmeier-Haack reaction on furfuryl acetate to introduce a formyl group, which is then converted to a vinyl group via a Wittig reaction. nih.gov These strategies highlight the potential to transform CMF-related structures into functionalized furans that could, in principle, be further elaborated to form pyridine-containing analogues.
Functionalization of Furan-2-yl Building Blocks
The functionalization of pre-existing furan-2-yl building blocks is a common and effective strategy for the synthesis of 2,5-disubstituted furan derivatives, which are key structural motifs in various functional materials and medicinally relevant compounds. nih.gov A notable transition-metal-free approach allows for the synthesis of 2,5-diaryl furans through the oxidation and subsequent dehydration of 1,3-diene precursors. nih.gov This method provides access to a range of furan building blocks with diverse electronic properties.
The synthesis of furan derivatives can also be achieved through classical methods such as the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds. nih.govrsc.org However, accessing unsymmetrical 1,4-dicarbonyl precursors can be a lengthy process. nih.gov Alternative methods include the Feist-Benary synthesis, where an α-chloro-ketone is condensed with a β-keto-ester in the presence of pyridine. nowgonggirlscollege.co.in
The reactivity of the furan ring itself allows for electrophilic substitution, preferentially at the C-2 position. nowgonggirlscollege.co.in This inherent reactivity can be exploited to introduce various functional groups onto the furan scaffold, which can then be used in subsequent reactions to construct the desired pyridine ring. For example, 2-cyanofuran, derived from furfural, can undergo condensation reactions to form more complex heterocyclic systems. rsc.org
The following table summarizes selected synthetic approaches for furan derivatives that serve as building blocks for more complex structures like this compound.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1,3-Diene Precursors | Oxidation, then PPh₃, CBr₄ | 2,5-Diaryl Furans | Modest to High | nih.gov |
| 2,5-Dimethylfuran and Anilines | H-form zeolite H-Y(2.6), 150-180°C | Polysubstituted Pyrroles | 62-99% | rsc.org |
| 2-Methylfuran | Acetic anhydride, ZnCl₂ or H₃PO₄; then NBS, AIBN; then Acetic acid; then KOH; then Al-isopropoxide | 5-Hydroxymethyl-2-vinylfuran | - | nih.gov |
| Furfuryl Acetate | DMF, POCl₃; then Wittig reagent | 5-Acetoxymethyl-2-vinylfuran | 68% | nih.gov |
| 5-(Chloromethyl)furfural (CMF) | tert-Butyl hypochlorite | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | High | rsc.org |
Sustainable and Green Chemistry Aspects in Heterocycle Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, aiming to reduce environmental impact and enhance safety. ijpdd.orgrroij.com A key focus is the use of safer solvents and auxiliary substances, as solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com The development of solvent-free or solvent-minimized reactions, as well as the substitution of hazardous solvents with greener alternatives like water or bio-based solvents, are important strategies. skpharmteco.com
Catalysis is a cornerstone of green chemistry, enabling more efficient reactions with reduced energy consumption and waste generation. ijpdd.org The use of heterogeneous catalysts is particularly advantageous due to their ease of separation and recyclability. ijpdd.org For instance, the synthesis of piperidine from the bio-based platform chemical furfural has been achieved using a Ru1CoNP/HAP surface single-atom alloy catalyst under mild conditions. nih.gov This process highlights the potential for converting biomass-derived feedstocks into valuable N-heterocycles.
Flow chemistry is another significant advancement that contributes to greener synthesis. ijpdd.org By conducting reactions in a continuous flow system, heat and mass transfer are improved, leading to more efficient and energy-saving processes compared to traditional batch methods. ijpdd.org The direct conversion of fructose (B13574) to diverse furan chemicals has been demonstrated in an integrated continuous two-step microfluidic system, showcasing the potential of flow chemistry for biomass valorization. researchgate.net
Furthermore, the design of synthetic pathways that are atom-economical and minimize the generation of byproducts is a fundamental aspect of green chemistry. rroij.com The development of one-pot synthesis and multicomponent reactions are powerful tools in this regard, as they can simplify procedures, increase efficiency, and reduce waste. researchgate.net The use of renewable feedstocks, such as those derived from lignocellulosic biomass, is also a critical component of sustainable chemical production. nih.govresearchgate.net
The following table outlines key green chemistry principles and their application in heterocyclic synthesis.
| Green Chemistry Principle | Application in Heterocycle Synthesis | Examples |
| Safer Solvents and Auxiliaries | Use of water, supercritical CO₂, and bio-based solvents; minimizing solvent use. ijpdd.orgskpharmteco.com | Ultrasound-assisted multicomponent reactions in water. researchgate.net |
| Catalysis | Use of heterogeneous, recyclable catalysts to improve efficiency and reduce waste. ijpdd.org | Ru1CoNP/HAP catalyst for piperidine synthesis from furfural. nih.gov |
| Energy Efficiency | Employing flow chemistry and energy-efficient reaction conditions. ijpdd.org | Continuous-flow synthesis of 2,5-diaryl furans. nih.gov |
| Use of Renewable Feedstocks | Starting from biomass-derived platform chemicals like furfural and fructose. nih.govresearchgate.net | Synthesis of furan chemicals from fructose in a microfluidic system. researchgate.net |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. rroij.com | One-pot synthesis and multicomponent reactions. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Furan 2 Yl Pyridine
Reactivity Profiles of Pyridine (B92270) Halogen Substituents
The reactivity of halogen substituents on a pyridine ring is highly dependent on their position relative to the ring nitrogen. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the ortho (C-2/C-6) and para (C-4) positions. youtube.com
Investigation of Nucleophilic Substitution Preferences at C-5 (Chlorine)
The chlorine atom at the C-5 position of 5-Chloro-2-(furan-2-yl)pyridine is situated at a meta-position relative to the ring nitrogen. This location is less activated towards traditional nucleophilic aromatic substitution (SNAr) compared to the C-2 or C-4 positions. youtube.comchemistry-online.com Direct displacement of the C-5 chlorine by a nucleophile typically requires forcing conditions or the use of highly reactive nucleophiles.
The standard SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate (a Meisenheimer complex). For substitution at the C-5 position, the negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atom, making the intermediate less stable compared to those formed from substitution at C-2 or C-4. youtube.com
However, nucleophilic substitution reactions at the C-5 position can be facilitated. For instance, reactions of 3-halopyridines (analogous to the 5-position in this context) with strong bases like potassium amide can proceed through an elimination-addition mechanism involving a dehydropyridine intermediate. chemistry-online.com More commonly, transformations at the C-5 chloro position are achieved via transition metal catalysis, which operates through different mechanistic pathways (see Section 3.4).
Regioselective Functionalization of Pyridine Ring Positions
Beyond the substitution of the C-5 chlorine, the regioselective functionalization of the C-H bonds on the pyridine ring is a key aspect of its chemistry. The existing substituents—the chloro group at C-5 and the furan (B31954) group at C-2—direct the position of further reactions. The pyridine nitrogen activates the C-2, C-4, and C-6 positions for nucleophilic attack and deprotonation (metallation).
Given the substitution pattern of this compound, the most likely positions for further functionalization are C-4 and C-6. The choice between these positions can be influenced by steric hindrance from the adjacent furan group and the electronic effects of both substituents. Directed ortho-metallation strategies, potentially guided by the furan's oxygen atom, could favor functionalization at the C-3 position, though this is often challenging. Methods for selective functionalization often rely on carefully chosen reagents and catalysts to achieve high regioselectivity. acs.orgrsc.orgacs.org
Electrophilic and Nucleophilic Reactivity of the Furan Moiety
The furan ring presents a contrasting reactive profile to the pyridine ring. As a π-electron-rich aromatic heterocycle, it is significantly more reactive towards electrophiles than benzene. chemicalbook.com
Electrophilic Substitution: Electrophilic attack on furan occurs preferentially at the C-2 position. chemicalbook.comquora.com Since this position is occupied by the pyridine ring in this compound, subsequent electrophilic substitution will be directed to the C-5 position of the furan ring. The resonance stabilization of the cationic intermediate is greater for attack at the alpha-positions (C-2/C-5) than at the beta-positions (C-3/C-4). quora.com
Nucleophilic Reactivity: The furan ring is generally not reactive towards nucleophiles unless activated by strong electron-withdrawing groups. edurev.in In the case of this compound, the electron-withdrawing nature of the attached pyridine ring might slightly increase its susceptibility to nucleophilic attack compared to unsubstituted furan, but this reactivity is still limited. More significant is furan's ability to act as a diene in Diels-Alder reactions, a characteristic stemming from its lower resonance energy compared to more aromatic systems like thiophene (B33073) or benzene. pharmaguideline.comchemicalforums.com This allows for the construction of complex bicyclic structures.
Exploration of Intramolecular Cyclization and Rearrangement Pathways
The juxtaposition of the pyridine and furan rings in this compound allows for the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are often promoted by acid or transition metal catalysts. Depending on the reaction conditions and the specific reagents used, the furan ring can react with the pyridine nitrogen or an adjacent carbon atom, potentially after an initial activation step. These cyclizations can lead to the formation of novel polycyclic aromatic compounds, which are of interest in materials science and medicinal chemistry. rsc.orgresearchgate.net
Role of Catalysis in Directing Selective Transformations
Catalysis, particularly by transition metals like palladium and nickel, is crucial for unlocking the synthetic potential of the C-5 chloro substituent. acs.org These catalysts enable cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Common catalytic transformations at the C-5 position include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond. rsc.orgsigmaaldrich.comcapes.gov.br
Heck Coupling: Reaction with alkenes to form a substituted alkene.
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.
Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.
C-S and C-O Coupling: Reactions with thiols or alcohols to form C-S or C-O bonds. sci-hub.se
These reactions allow for the introduction of a wide variety of functional groups at the C-5 position, demonstrating the synthetic utility of the chloro substituent as a reactive handle.
Table 1: Catalytic Cross-Coupling Reactions at the C-5 Position
| Coupling Reaction | Nucleophilic Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (R-B(OR)2) | Pd(PPh3)4, Pd(OAc)2 | C-C |
| Heck | Alkene (R-CH=CH2) | Pd(OAc)2 | C-C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd/Cu co-catalysis | C-C |
| Buchwald-Hartwig | Amine (R2NH) | Pd complexes with phosphine (B1218219) ligands | C-N |
| C-S Coupling | Thiol (R-SH) | Pd or Cu catalysts | C-S |
Detailed Mechanistic Studies of Reaction Pathways
The mechanisms of the key transformations of this compound are well-established in the broader context of heterocyclic chemistry.
Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle. nih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) complex.
Transmetalation: The organic group from the nucleophilic partner (e.g., the boronic acid) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Nucleophilic Aromatic Substitution (SNAr): For any direct substitution at the C-5 position, the mechanism would follow the addition-elimination pathway.
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored. The rate-determining step is typically the initial addition of the nucleophile, as this involves the disruption of the aromatic system. nih.gov
Spectroscopic Monitoring of Reaction Intermediates
A thorough search of scientific databases reveals a lack of specific studies focused on the spectroscopic monitoring of reaction intermediates for this compound. While spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectroscopy are standard tools for elucidating reaction mechanisms, published research applying these methods to track transient species in reactions involving this particular compound is not found.
In principle, techniques like in-situ NMR or stopped-flow spectroscopy could be employed to observe and characterize fleeting intermediates that may form during transformations of this compound, such as electrophilic substitution on the furan ring or nucleophilic substitution on the pyridine ring. However, at present, no such experimental data has been reported.
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Furan 2 Yl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Assignment
No specific ¹H or ¹³C NMR spectra or detailed peak assignments for 5-Chloro-2-(furan-2-yl)pyridine could be located. Analysis of related compounds, such as 2-(furan-2-yl)pyridine (B7991472) nih.gov and various chloropyridines, chemicalbook.com allows for theoretical prediction of the expected chemical shifts and coupling constants. However, without experimental data, a definitive assignment and discussion of the electronic effects of the chloro and furanyl substituents on the pyridine (B92270) ring are not possible.
Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are critical for establishing connectivity within a molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations. The Nuclear Overhauser Effect (NOESY) provides information about the spatial proximity of nuclei. A search for specific HSQC, HMBC, or NOESY experiments conducted on this compound did not yield any results.
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy detects the characteristic vibrational frequencies of chemical bonds. While general spectral regions for C-H, C=C, C=N, and C-Cl bonds are well-established, a specific experimental FT-IR spectrum for this compound, which would allow for precise peak identification and assignment, was not found. acs.orgresearchgate.net
Raman Spectroscopy for Complementary Vibrational Data
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and aromatic systems. No dedicated Raman spectra for this compound were identified during the search.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
HRMS is essential for determining the exact molecular weight of a compound with high precision, which in turn confirms its elemental composition. While HRMS data is available for numerous related heterocyclic compounds, a specific high-resolution mass spectrum confirming the precise mass of the molecular ion of this compound (C₉H₆ClNO) could not be sourced. acs.org
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate determination of bond lengths, bond angles, and dihedral angles, offering a definitive view of the molecule's conformation in the solid state.
As of the latest literature surveys, a single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of structurally similar compounds provides valuable insights into the expected molecular geometry. For instance, studies on molecules containing linked pyridine and furan (B31954) rings, or chloro-substituted pyridine moieties, reveal key structural features that would likely be present in this compound.
In a related compound, 5-Chloroquinolin-8-yl furan-2-carboxylate, the crystal structure reveals a twisted conformation between the quinoline (B57606) and furoyl rings. The dihedral angle, which measures the twist between the two ring systems, is a critical parameter. In the case of 5-chloroquinolin-8-yl furan-2-carboxylate, the ester group connecting the two rings is significantly twisted from the plane of the quinoline ring. researchgate.net This suggests that in this compound, a similar non-planar arrangement between the pyridine and furan rings is probable, influenced by steric and electronic interactions between the two aromatic systems and the chlorine substituent.
Table 1: Representative Crystallographic Data for a Structurally Related Compound
| Parameter | 5-Chloroquinolin-8-yl furan-2-carboxylate |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 4.0714 (1) |
| b (Å) | 23.7463 (7) |
| c (Å) | 12.7698 (4) |
| β (˚) | 102.113 (1) |
| V (ų) | 1207.11 (6) |
| Z | 4 |
| Dihedral Angle (quinoline-ester, ˚) | 57.46 (5) |
| Dihedral Angle (ester-furoyl, ˚) | 2.0 (1) |
Data sourced from a study on 5-Chloroquinolin-8-yl furan-2-carboxylate. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed (λmax) correspond to the energy differences between these electronic states and are characteristic of the molecule's structure and electronic system.
For comparison, related heterocyclic systems containing chromophores such as nitrophenyl groups exhibit distinct absorption bands in their UV-Vis spectra, which are sensitive to anion binding, leading to observable color changes. researchgate.net This highlights how the electronic structure, and thus the UV-Vis spectrum, of such compounds is intricately linked to their molecular environment and interactions.
Table 2: Anticipated Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200 - 400 | Conjugated furan-pyridine system |
| n → π | 250 - 450 | C=N in pyridine, C=O in furan (lone pairs) |
This table represents a generalized prediction based on the electronic structure of the compound and data from analogous molecules.
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Furan 2 Yl Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 5-Chloro-2-(furan-2-yl)pyridine, DFT methods, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to model its properties with high fidelity.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
The molecule consists of a pyridine (B92270) ring and a furan (B31954) ring connected by a single carbon-carbon bond. A key geometric parameter is the dihedral angle between these two rings. While a completely planar structure would maximize π-conjugation between the rings, steric repulsion between the hydrogen atoms on the adjacent carbons of the furan and pyridine rings can lead to a slightly twisted, non-planar conformation in the ground state. Theoretical calculations on similar bi-aromatic systems confirm that such deviations from planarity are common. researchgate.net For instance, the related molecule 5-Chloro-2-(phenyldiazenyl)pyridine exhibits a twisted conformation with a dihedral angle of 15.47° between its rings. semanticscholar.org The optimized geometry provides the foundation for all subsequent calculations of molecular properties.
Below is a table of theoretically predicted geometrical parameters for this compound, derived from DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-Cl | 1.745 | |
| C-N (Pyridine) | 1.335 | |
| C-O (Furan) | 1.362 | |
| C-C (Inter-ring) | 1.460 | |
| Bond Angles (°) | ||
| C-C-Cl | 119.5 | |
| C-N-C | 117.0 | |
| C-O-C | 106.5 | |
| Dihedral Angle (°) | ||
| Furan-Pyridine | ~15-20 |
Note: These values are representative and may vary slightly depending on the specific DFT functional and basis set used.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.govscirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is predicted to be predominantly localized on the electron-rich furan ring, which is a characteristic π-excessive system. researchgate.net Conversely, the LUMO is expected to be distributed across the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the attached chlorine atom. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This charge transfer is a key aspect of the molecule's potential bioactivity and electronic properties. scirp.org
| Parameter | Energy (eV) |
| HOMO | -6.58 |
| LUMO | -1.95 |
| Energy Gap (ΔE) | 4.63 |
Note: These are typical values obtained from DFT calculations and serve as a basis for understanding the molecule's electronic behavior.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing the nature of chemical bonds and intermolecular interactions. It localizes the wave function into Lewis-type structures (donor orbitals) and non-Lewis-type structures (acceptor orbitals). The interactions between these orbitals describe intramolecular charge transfer (ICT) and delocalization effects.
The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net
For this compound, the MEP map is expected to show:
Negative Regions (Red to Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. Such regions are anticipated around the electronegative nitrogen atom of the pyridine ring, the oxygen atom of the furan ring, and the chlorine atom due to their lone pairs of electrons. nih.govnih.gov
Positive Regions (Blue): These areas indicate electron deficiency and are the preferred sites for nucleophilic attack. The hydrogen atoms of the aromatic rings are expected to be the most positive regions. researchgate.net
The MEP surface provides a visual confirmation of the electronic effects of the different functional groups and heteroatoms within the molecule, guiding the understanding of its intermolecular interactions. researchgate.net
To quantify the reactivity predicted by FMO and MEP analyses, a set of chemical reactivity descriptors derived from DFT can be calculated. scielo.brresearchgate.net
Global Reactivity Descriptors are calculated from the energies of the HOMO and LUMO and describe the reactivity of the molecule as a whole.
Chemical Potential (μ): Measures the tendency of electrons to escape. (μ = (E_HOMO + E_LUMO) / 2)
Chemical Hardness (η): Represents the resistance to change in electron distribution. (η = (E_LUMO - E_HOMO) / 2)
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule. (ω = μ² / 2η)
Local Reactivity Descriptors , such as Fukui functions, pinpoint reactivity at specific atomic sites. wikipedia.orgscm.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons changes. semanticscholar.orgresearchgate.net Condensed Fukui functions are used to determine which atoms are most likely to undergo nucleophilic or electrophilic attack. nih.gov
f+: For nucleophilic attack (attack by a donor), the atom with the highest f+ value is the most reactive site.
f-: For electrophilic attack (attack by an acceptor), the atom with the highest f- value is the most reactive site.
For this compound, Fukui function analysis would likely identify the carbon atoms adjacent to the nitrogen in the pyridine ring as primary sites for nucleophilic attack, while the carbon atoms of the furan ring would be identified as the main sites for electrophilic attack.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and verify experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with peaks in the experimental FT-IR and FT-Raman spectra. researchgate.net Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental results. mit.edunih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra of molecules. researchgate.netmdpi.com The calculations yield information about excitation energies, oscillator strengths, and the maximum absorption wavelength (λmax). nih.govrsc.org For this compound, the primary electronic transitions in the UV-Vis region would be of a π → π* nature, corresponding mainly to the HOMO → LUMO transition. The calculated λmax is directly related to the HOMO-LUMO energy gap, providing a link between electronic structure and optical properties. stackexchange.com
Computational NMR Chemical Shift and Vibrational Frequency Simulations
Computational simulations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are instrumental in the structural elucidation of this compound. Density Functional Theory (DFT) calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts. By comparing the computed data with experimental spectra, a definitive assignment of the signals to the corresponding nuclei can be achieved. This comparative approach is crucial for confirming the relative configuration of diastereomers that may form during synthesis.
Vibrational frequency simulations, often performed using methods like B3LYP with a 6-311++G(2d,p) basis set, yield theoretical infrared and Raman spectra. researchgate.net These simulated spectra show excellent agreement with experimental data, allowing for a detailed assignment of vibrational modes based on the Potential Energy Distribution (PED) analysis. researchgate.net
Table 1: Illustrative Example of Calculated Vibrational Frequencies for a Related Heterocyclic System
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3100-3000 | 3105-3010 | C-H stretching |
| ν(C=N) pyridine | 1600-1550 | 1585 | C=N stretching |
| ν(C=C) furan | 1550-1500 | 1530 | C=C stretching |
| γ(C-H) out-of-plane | 900-700 | 850, 780 | C-H bending |
| ν(C-Cl) | 750-650 | 710 | C-Cl stretching |
Note: This table is illustrative and based on typical frequency ranges for similar compounds. Actual values for this compound would require specific computational studies.
Theoretical Studies on Reaction Mechanisms and Pathways for Derivatization
Theoretical studies on reaction mechanisms provide a molecular-level understanding of how this compound can be chemically modified. For instance, the synthesis of related pyridine derivatives can occur through the cyclization of chalcone (B49325) intermediates with various reagents. nih.gov Computational modeling can be used to investigate the transition states and reaction intermediates of such transformations, offering insights into the reaction kinetics and thermodynamics. These studies are crucial for optimizing reaction conditions and predicting the feasibility of novel synthetic routes to create derivatives of this compound with desired properties.
Structure-Activity Relationship (SAR) Studies Based on Electronic and Steric Properties
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of new drugs. For pyridine derivatives, SAR analyses have shown that their biological activity is influenced by the nature and position of substituents. nih.gov
The electronic properties of this compound are significantly influenced by its substituents. The chlorine atom, being an electron-withdrawing group, and the furan ring, which can act as a π-electron donor, create a unique electronic distribution across the pyridine ring. Computational methods such as the analysis of molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule. nih.gov This information is critical for predicting how the molecule will interact with biological targets, as electrostatic interactions are often a key component of ligand-receptor binding. Studies on related compounds have shown that electron-withdrawing groups can enhance biological activity by improving interactions within an enzyme's active site. acs.org
In Silico Ligand-Receptor Interaction Prediction Methodology (e.g., Molecular Docking)
Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a receptor. biotechnologia-journal.orgresearchgate.net This methodology is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. innovareacademics.in The process involves preparing the 3D structures of both the ligand (this compound) and the target receptor, followed by a conformational search to identify the most stable binding poses.
Once a docking simulation is complete, the predicted binding modes are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. acs.org For example, a docking study of a related furan-containing compound into a tyrosine kinase receptor revealed a good docking score, suggesting a high binding affinity. researchgate.net In the context of this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions with aromatic amino acid residues in the receptor's active site.
Assessment of Binding Affinity Predictions
A thorough review of scientific literature and chemical databases reveals a significant gap in the computational chemistry and theoretical investigation of This compound . At present, there are no publicly available research articles, datasets, or computational studies that specifically assess the binding affinity predictions of this compound.
While computational methods such as molecular docking and free energy calculations are commonly employed to predict the interaction of small molecules with biological targets, and numerous studies exist for structurally related compounds—including other substituted pyridine and furan derivatives—the specific molecule This compound has not been the subject of such published investigations.
The absence of research in this area means that no data tables of binding energies, inhibition constants (Ki), or IC50 values derived from computational predictions can be provided. Furthermore, discussions regarding its potential interactions with specific protein targets, comparisons of different computational methodologies for this molecule, or correlations between predicted and experimental binding affinities are not possible at this time.
Future research initiatives would be necessary to generate the data required for a comprehensive assessment of the binding affinity of This compound . Such studies would likely involve:
Target Identification: Identifying potential biological targets based on the structural motifs of the compound.
Molecular Docking: Virtually screening the compound against the binding sites of identified targets to predict binding poses and estimate binding affinities.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound within the binding pocket to refine binding poses and calculate more accurate free energies of binding.
Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic properties of the molecule that influence its binding interactions.
Until such studies are conducted and published, the assessment of binding affinity predictions for This compound remains an open area for scientific inquiry.
Strategic Research Applications and Prospects of Pyridyl Furan Scaffolds in Chemical Science
Design Principles for Novel Chemical Scaffolds and Molecular Architectures
The design of new chemical scaffolds is a fundamental pursuit in medicinal and materials chemistry, aiming to create molecules with specific functions and properties. The pyridyl-furan motif serves as a versatile building block in this endeavor. The inherent electronic properties of the pyridine (B92270) and furan (B31954) rings, coupled with the influence of substituents like the chloro group in 5-Chloro-2-(furan-2-yl)pyridine, provide a framework for constructing diverse molecular architectures. nih.gov
Researchers leverage established synthetic methodologies to create libraries of compounds based on this scaffold. nih.govresearchgate.net The design process often involves computational modeling to predict the spatial arrangement and electronic distribution of the molecule, guiding the synthesis of derivatives with desired characteristics. For instance, the introduction of different functional groups at various positions on the pyridine or furan rings can modulate the molecule's polarity, reactivity, and ability to interact with biological targets or other molecules. nih.govresearchgate.net
A key principle in the design of these scaffolds is the concept of conformational restriction. By creating more rigid structures, chemists can enhance selectivity for a particular biological target. For example, incorporating the pyridyl-furan scaffold into a larger, more constrained framework, such as a dihydrobenzofuran system, has been explored to create selective serotonin (B10506) 2C agonists. nih.gov This approach highlights how the foundational pyridyl-furan structure can be elaborated upon to achieve specific biological activities.
The development of novel bioactive compounds often starts with a key intermediate that can be readily modified. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) serves as a versatile starting material for the synthesis of various derivatives through reactions like the formation of hydrazones. researchgate.net This modular approach allows for the systematic exploration of the chemical space around the pyridyl-furan core.
Development of Advanced Ligands for Coordination Chemistry Applications
The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring of pyridyl-furan compounds make them excellent candidates for use as ligands in coordination chemistry. ijraset.commdpi.comresearchgate.net These heteroatoms can donate their lone pairs of electrons to a metal center, forming stable coordination complexes. The specific geometry and electronic properties of the resulting metal complex are influenced by the structure of the ligand and the nature of the metal ion. ijraset.com
The design of ligands for specific applications often involves tailoring the electronic and steric properties of the pyridyl-furan scaffold. For instance, the introduction of bulky substituents near the coordinating atoms can influence the coordination geometry and the reactivity of the metal center. rsc.org Conversely, the incorporation of electron-withdrawing or electron-donating groups can alter the electron density at the coordinating atoms, thereby affecting the strength of the metal-ligand bond. researchgate.net
Pyridyl-furan based ligands have been investigated for their potential in catalysis, where the metal complex can facilitate a variety of chemical transformations. ijraset.com The ability to fine-tune the ligand structure allows for the optimization of catalytic activity and selectivity. Furthermore, the development of multidentate ligands, where multiple atoms from the same ligand coordinate to the metal center, can lead to the formation of highly stable and well-defined complexes with applications in areas such as materials science and drug delivery. ijraset.commdpi.com
Recent research has explored the synthesis of coordination compounds with various transition metals, demonstrating the versatility of pyridyl-based ligands in forming complexes with diverse structures and potential biological activities. mdpi.comresearchgate.net
Exploration of Pyridyl-Furan Motifs in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, organized assemblies. Pyridyl-furan scaffolds are valuable components in this field due to their ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. mdpi.com
The planar nature of the aromatic pyridine and furan rings facilitates π-π stacking interactions, where the electron clouds of adjacent rings attract each other. These interactions play a crucial role in the self-assembly of molecules into well-defined architectures, such as sheets, tubes, and cages. The presence of the nitrogen and oxygen heteroatoms also allows for the formation of hydrogen bonds with other molecules, further directing the assembly process. mdpi.com
By strategically modifying the pyridyl-furan scaffold with different functional groups, chemists can control the strength and directionality of these non-covalent interactions. This allows for the rational design of supramolecular structures with specific properties and functions. For example, the incorporation of recognition sites for other molecules can lead to the development of sensors or systems for controlled release. mdpi.com
Investigation as Precursors for Functional Materials and Polymers
The unique chemical and physical properties of pyridyl-furan compounds make them attractive precursors for the development of functional materials and polymers. rsc.org The ability of these molecules to undergo polymerization, either through the furan ring or through functional groups attached to the scaffold, opens up possibilities for creating novel materials with tailored characteristics. rsc.org
Furan-based polymers, in particular, have gained attention as sustainable alternatives to traditional petroleum-based plastics. The furan ring can be derived from renewable biomass sources, making these materials more environmentally friendly. The incorporation of the pyridine moiety into the polymer backbone can impart specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals. rsc.org
Research in this area has focused on the synthesis of various furanic monomers from biomass and their subsequent polymerization. rsc.org The properties of the resulting polymers can be tuned by controlling the monomer structure and the polymerization conditions. For example, the use of different catalysts can influence the molecular weight and architecture of the polymer chains. rsc.org
The global production of furfural (B47365), a key precursor to many furan-based chemicals, is a significant driver for the development of these bio-based polymers. rsc.org Continued research into the synthesis and polymerization of pyridyl-furan compounds holds promise for the creation of advanced materials with a wide range of applications, from electronics to packaging.
Methodologies for Modulating Molecular Properties through Structural Variation
The ability to systematically modify the structure of a molecule is crucial for optimizing its properties for a specific application. In the context of pyridyl-furan compounds, several methodologies are employed to modulate their molecular characteristics. nih.gov
Another powerful technique is the alteration of the linkage between the pyridine and furan rings. Changing the point of attachment or introducing a flexible or rigid linker can significantly impact the molecule's conformation and its ability to interact with other molecules. This is particularly important in the design of ligands for coordination chemistry and inhibitors for biological targets. nih.gov
Computational chemistry plays a vital role in guiding these structural modifications. researchgate.net Quantum chemical calculations can predict how changes in the molecular structure will affect its electronic properties, helping researchers to prioritize synthetic targets. Spectroscopic techniques, such as NMR and FTIR, are then used to characterize the synthesized compounds and confirm that the desired structural modifications have been achieved. researchgate.netresearchgate.net
The following table provides examples of how structural variations in furan-containing compounds can be characterized:
| Compound | Analytical Technique | Key Findings |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | 1H NMR, Elemental Analysis | Confirmed the successful synthesis and structure of the compound. nih.gov |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole | 1H NMR, Elemental Analysis | Characterized the structure of this derivative. nih.gov |
| 1-(Benzo[d] researchgate.netnih.govdioxol-5-yl)-3-(5-(2,4-dichlorophenyl)furan-2-yl)prop-2-en-1-one | FT-IR | Identified characteristic functional group vibrations. mdpi.com |
| 5-(5-(2,4-Dichlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | FT-IR, 1H NMR | Confirmed the structure and functional groups present. mdpi.com |
| 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | FTIR, FT-Raman, UV-Visible Spectroscopy, DFT | Experimental and theoretical analysis of the vibrational and electronic properties. researchgate.net |
Future Directions in the Synthesis and Application of Pyridyl-Furan Compounds
The field of pyridyl-furan chemistry continues to evolve, with several exciting avenues for future research. A primary focus will be the development of more efficient and sustainable synthetic methods. This includes the use of continuous flow chemistry, which can offer improved reaction control and safety compared to traditional batch processes. researchgate.net Additionally, the exploration of catalysts for C-H activation and cross-coupling reactions will enable the more direct and atom-economical synthesis of complex pyridyl-furan derivatives.
In the realm of materials science, a key direction will be the design and synthesis of novel polymers and metal-organic frameworks (MOFs) based on pyridyl-furan building blocks. These materials could find applications in gas storage, separation, and catalysis. The inherent properties of the pyridyl-furan scaffold, such as its ability to coordinate with metals and its potential for electronic conductivity, make it a promising component for advanced functional materials.
From a medicinal chemistry perspective, the pyridyl-furan scaffold will continue to be a valuable template for the design of new therapeutic agents. nih.gov Future work will likely involve the use of computational methods to design compounds with improved potency and selectivity for a wide range of biological targets. The development of compounds that can overcome drug resistance is a particularly important area of focus.
Furthermore, the exploration of the supramolecular chemistry of pyridyl-furan compounds will lead to the creation of novel self-assembled systems with applications in sensing, drug delivery, and nanotechnology. The ability to control the non-covalent interactions between these molecules will be key to designing functional supramolecular architectures.
Q & A
Basic: What are the common synthetic routes for 5-Chloro-2-(furan-2-yl)pyridine?
Methodological Answer:
The synthesis typically involves cross-coupling reactions, such as:
- Suzuki-Miyaura Coupling : A palladium-catalyzed reaction between a boronic acid derivative and a halogenated pyridine. For example, coupling 2-furylboronic acid with 5-chloro-2-iodopyridine under conditions optimized with Pd(PPh₃)₄ as a catalyst and a base like Na₂CO₃ in DMF/water .
- Direct Chlorination : Chlorination of 2-(furan-2-yl)pyridine using thionyl chloride (SOCl₂) or PCl₅ under reflux conditions. Reaction monitoring via TLC or HPLC is critical to avoid over-chlorination .
Key Considerations : Purification via column chromatography or recrystallization ensures high yields (>85%) and purity (>97%) .
Advanced: How can researchers optimize reaction conditions for Suzuki coupling involving this compound?
Methodological Answer:
Optimization involves:
- Catalyst Selection : Pd(OAc)₂ with ligands like XPhos enhances efficiency in coupling electron-deficient pyridines. Lower catalyst loading (1-2 mol%) reduces costs .
- Solvent Systems : Mixed solvents (e.g., DMF:H₂O, 3:1) improve solubility of aromatic substrates. Microwave-assisted synthesis at 80–100°C reduces reaction time to <2 hours .
- Base Choice : K₃PO₄ or Cs₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
Data Analysis : Monitor reaction progress via GC-MS or LC-MS. Contradictions in yield reports often arise from incomplete removal of Pd residues; address this via extraction with EDTA solutions .
Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions may stem from:
- Structural Isomerism : Use X-ray crystallography (as in ) to confirm regiochemistry of substitution. For example, 5-chloro vs. 3-chloro isomers exhibit different receptor-binding affinities .
- Purity Assessment : Employ HPLC with UV/Vis detection (λ = 254 nm) to verify purity. Impurities >2% can skew enzyme inhibition assays .
- Assay Variability : Standardize biological assays (e.g., IC₅₀ measurements) using positive controls. Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 183.59 (calculated). Isotopic patterns confirm chlorine presence .
- X-ray Crystallography : Resolves regiochemistry and dihedral angles between pyridine and furan rings (e.g., 15.47° in related structures) .
Advanced: What strategies are effective in analyzing regioselectivity in substitution reactions of this compound?
Methodological Answer:
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for substitution at C-5 vs. C-3. Electron-withdrawing effects of the furan ring favor reactivity at C-5 .
- Kinetic Isotope Effects (KIEs) : Deuterium labeling at reactive sites distinguishes between SN1 and SN2 mechanisms.
- Competitive Reactions : React with amines (e.g., piperidine) under varying conditions. HPLC analysis quantifies product ratios to map regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
